5-(2,3-Dichloro-phenyl)-2-methyl-thiazole-4-carboxylic acid
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Overview
Description
5-(2,3-Dichloro-phenyl)-2-methyl-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichloro-phenyl)-2-methyl-thiazole-4-carboxylic acid typically involves the reaction of 2,3-dichlorobenzoyl chloride with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichloro-phenyl)-2-methyl-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted thiazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2,3-Dichloro-phenyl)-2-methyl-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichloro-phenyl)-2-methyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways, resulting in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl group but different core structure.
3,5-Dichlorobenzamide: Another dichlorophenyl derivative with different functional groups.
Uniqueness
5-(2,3-Dichloro-phenyl)-2-methyl-thiazole-4-carboxylic acid is unique due to its thiazole ring structure combined with the dichlorophenyl and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7Cl2NO2S |
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Molecular Weight |
288.1 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2S/c1-5-14-9(11(15)16)10(17-5)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H,15,16) |
InChI Key |
VBODJWURNUSGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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